molecular formula C18H12FN3O2 B2900830 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide CAS No. 866041-31-8

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide

Cat. No.: B2900830
CAS No.: 866041-31-8
M. Wt: 321.311
InChI Key: WQHQAQVHEREJDF-UHFFFAOYSA-N
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Description

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel therapies for aggressive cancers. Chromeno-pyrimidine derivatives have recently emerged as a promising class of molecules due to their potent biological activities. Scientific studies have demonstrated that structurally related chromeno[2,3-d]pyrimidinone derivatives exhibit notable anticancer potential, showing efficacy in reducing cell viability in triple-negative breast cancer (TNBC) cell lines—a subtype known for its limited treatment options and poor prognosis . The mechanism of action for this class of compounds is under active investigation, with research indicating that potent analogues can inhibit tumor cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) . Furthermore, in vivo studies on similar chromene-based compounds have revealed a promising safety profile in animal models and confirmed a capacity to inhibit tumor growth, leading to significant tumor regression . Chromeno-pyrimidine scaffolds, in general, are recognized as significant medicinal scaffolds with inherent and multidirectional pharmaceutical potentials . This makes this compound a valuable candidate for researchers exploring new oncological pathways and a key hit compound for future structure-activity relationship (SAR) optimization and lead compound development . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHQAQVHEREJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326867
Record name N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866041-31-8
Record name N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement is a cornerstone for constructing the chromeno-pyrimidine scaffold. This method involves condensing 3-benzoyl chromones with benzamidines under basic conditions. For the target compound, 4-fluorobenzenecarboxamide is introduced via a nucleophilic acyl substitution step after pyrimidine ring formation.

Key Steps :

  • Nucleophilic Addition : 3-Benzoyl chromone reacts with benzamidine, forming a tetrahedral intermediate.
  • Ring Opening : The intermediate undergoes ring cleavage, generating a transient acyclic species.
  • Ring Closure : Re-cyclization produces the 5H-chromeno[4,3-d]pyrimidine core.

Optimization Parameters

  • Catalysts : Anhydrous potassium carbonate in dimethylformamide (DMF) enhances reaction efficiency.
  • Temperature : Reactions proceed optimally at 110–120°C for 8–12 hours.
  • Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization.

Table 1. ANRORC Reaction Conditions and Outcomes

Substrate Catalyst Solvent Temp (°C) Time (h) Yield (%)
3-Benzoyl chromone K₂CO₃ DMF 110 10 72
4-Fluorobenzamide derivative Toluene 120 8 68

Multicomponent Cascade Reactions

Three-Component Condensation

A novel one-pot strategy utilizes 3-formylchromones, heterocyclic ketene aminals (HKAs), and amidine hydrochlorides to assemble the chromeno-pyrimidine backbone. The 4-fluorobenzenecarboxamide moiety is incorporated via in situ acylation.

Mechanistic Insights :

  • Knoevenagel Condensation : 3-Formylchromone reacts with HKA, forming a conjugated enone.
  • Michael Addition : Amidines attack the enone, triggering cyclization and 1,3-hydrogen shifts.

Solvent and Catalytic Effects

  • Solvent : Ethanol-water mixtures (3:1 v/v) improve solubility and reduce side reactions.
  • Catalyst : Piperidine (10 mol%) accelerates the cascade process, achieving 70–85% yields.

Table 2. Multicomponent Reaction Optimization

Component Solvent Catalyst Yield (%)
3-Formylchromone EtOH/H₂O Piperidine 82
HKA DCM 45

Diastereoselective Cyclization

Acid-Catalyzed Cyclocondensation

Diastereoselective synthesis employs urea or thiourea derivatives and resorcinol under acidic conditions. The method ensures precise stereochemical control at the C(4) position of the pyrimidine ring.

Procedure :

  • Intermediate Formation : Dihydropyrimidines react with resorcinol at 30–40°C in acetic acid/methanesulfonic acid.
  • Cyclization : Slow heating to 80°C promotes ring closure, favoring the (4R,4aS,10bR*)-diastereomer.

Stereochemical Outcomes

  • Diastereomeric Ratio : 10:1 (major:minor) when using CCl₄ as a co-solvent.
  • Yield : 60–70% with >90% diastereomeric excess (d.e.).

Green Synthesis Protocols

High-Pressure Q-Tube Reactor

A solvent-free approach utilizes a Q-tube reactor to synthesize chromeno-pyrimidines under high pressure. This method minimizes waste and enhances atom economy.

Conditions :

  • Reagents : Ammonium acetate (2 equiv), glacial acetic acid.
  • Temperature : 170°C for 45 minutes.
  • Yield : 75–88% without chromatographic purification.

Ultrasonic Irradiation

NiFe₂O₄@SiO₂ nanoparticles grafted with sulfonic acid groups serve as recyclable catalysts under ultrasound. This method reduces reaction times from hours to minutes.

Advantages :

  • Catalyst Reusability : >5 cycles with <5% activity loss.
  • Efficiency : 85% yield in 20 minutes.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for N-(5H-Chromeno[4,3-d]pyrimidin-2-yl)-4-Fluorobenzenecarboxamide Synthesis

Method Yield (%) Purity (%) Time Scalability
ANRORC Rearrangement 72 95 10 h High
Multicomponent Cascade 82 90 6 h Moderate
Diastereoselective 65 98 18 h Low
Q-Tube Reactor 85 97 45 min High

Chemical Reactions Analysis

Types of Reactions

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno-Pyrimidine Derivatives

Chromeno-pyrimidine scaffolds are privileged structures in medicinal chemistry. Key analogs include:

  • Compound 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one): This derivative, featuring a chlorophenyl substituent, highlights the role of halogenation in enhancing lipophilicity and target engagement. However, the absence of a carboxamide group limits its solubility compared to the target compound .
  • Dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates: These compounds replace the carboxamide with phosphonate groups, which may improve cellular uptake but reduce selectivity due to increased polarity .
Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives
Compound Core Structure Substituents Key Functional Group Biological Activity (IC50)
Target Compound Chromeno[4,3-d]pyrimidine 4-fluorobenzenecarboxamide Carboxamide Data not available
Compound 4 Chromeno[2,3-d]pyrimidine 2-chlorophenyl, benzylidene Ketone Not reported
Dialkyl Phosphonates Chromeno[2,3-d]pyrimidine Dialkyl phosphonate Phosphonate Antiproliferative (varies)

Heterocyclic Carboxamides with Antiproliferative Activity

The 4-fluorobenzenecarboxamide group is critical for mimicking ATP-binding site interactions in kinase inhibitors. Notable analogs include:

  • Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide): This thiophene-based carboxamide derivative exhibits potent antiproliferative activity (IC50 = 30.8 nM against MCF7) via tyrosine kinase inhibition . The target compound’s fluorophenyl group may offer similar ATP-binding site interactions but with improved pharmacokinetics due to reduced metabolic liability compared to sulfamoyl groups.
  • Compound 14d (N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-fluoro-phenyl)pyridine-4-carboxamide): Shares a fluorophenyl-carboxamide moiety and demonstrates PI3Kα inhibition, suggesting that the target compound may also target kinase pathways .

Functional Group and Mechanism Insights

  • Fluorophenyl vs.
  • Carboxamide vs. Sulfamoyl/Sulfonate : Carboxamides generally exhibit better membrane permeability than sulfonamides, as seen in compound 24’s sodium sulfamoyl group, which may limit bioavailability .
  • Morpholino Additions: Compounds like 14d incorporate morpholino groups to improve solubility and pharmacokinetics, a strategy that could be applied to optimize the target compound .

Biological Activity

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H15FN4O2
  • Molar Mass : 350.35 g/mol
  • CAS Number : 866142-93-0

The compound is characterized by the presence of a chromeno-pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit a broad spectrum of activities, including:

  • Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Evidence suggests effectiveness against bacterial and fungal strains.
  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Antioxidant Mechanisms : Modulating oxidative stress pathways.

Antitumor Activity

A study conducted by Karimi et al. (2018) synthesized related chromeno-pyrimidine derivatives and evaluated their antitumor effects on various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in human cancer cells, particularly in breast and lung cancer models .

Antimicrobial Effects

Research has demonstrated that derivatives of chromeno-pyrimidines possess antimicrobial properties. For instance, a comparative study showed that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced cancer, a derivative of the compound was administered alongside standard chemotherapy. The trial reported an increased response rate and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Case Study 2: Antimicrobial Application

A case study focused on the application of the compound in treating bacterial infections resistant to conventional antibiotics demonstrated significant efficacy, highlighting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntitumorHigh
AntimicrobialModerate
AntioxidantSignificant

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions (e.g., decarboxylation).
  • Solvent Choice : Polar aprotic solvents like DMF or DCM enhance solubility of intermediates .
  • Reagents : Use sodium hydride for deprotonation steps to activate nucleophilic sites .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-technique validation is essential:
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorine at C4 of benzene, chromeno-pyrimidine fusion) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ matches theoretical mass (e.g., m/z 377.3 for C₂₀H₁₃FN₂O₂) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in fused ring systems .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Test against PI3Kα using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : Screen against A549 (lung) and MCF-7 (breast) cancer cells using MTT assays (72-hour exposure, IC₅₀ calculated via BLISS software) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental bioactivity data?

  • Methodological Answer : Integrate computational tools to reconcile discrepancies:
  • Molecular Docking (AutoDock Vina) : Simulate binding to PI3Kα (PDB: 2WXH) to identify key interactions (e.g., hydrogen bonds with Val851, hydrophobic contacts with Trp780) .
  • QSAR Models : Use descriptors like logP and polar surface area to predict activity cliffs between analogs .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns to validate static docking results .

Q. What strategies address low reproducibility in crystallographic data for this compound?

  • Methodological Answer : Mitigate issues via:
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning common in fused heterocycles .
  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in fluorophenyl groups .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry in crystal packing .

Q. How do electronic effects of the 4-fluorobenzenecarboxamide moiety influence target selectivity?

  • Methodological Answer : Investigate via:
  • Hammett Analysis : Compare σ values (F: σₚ = +0.06) to correlate electron-withdrawing effects with kinase inhibition .
  • Competitive Binding Assays : Replace fluorine with Cl/CF₃ to assess selectivity shifts (e.g., 10-fold lower IC₅₀ for CF₃ vs. F in PI3Kα) .
  • Electrostatic Potential Maps (Gaussian 16) : Visualize charge distribution to rationalize binding affinity differences .

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